N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a cyclopentyloxalamide structure
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
For instance, some benzofuran derivatives have shown significant anticancer activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
For example, some benzofuran derivatives have been found to inhibit tumor growth, suggesting they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N’-cyclopentylethanediamide are largely derived from its benzofuran core. Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran derivatives have been shown to exhibit cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. These compounds have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
Benzofuran derivatives are known to interact with various biomolecules at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of salicylaldehyde derivatives with appropriate reagents to form the benzofuran ring . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety . The final step involves the formation of the cyclopentyloxalamide structure through a condensation reaction with cyclopentanone and oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the benzofuran ring.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-(benzofuran-2-yl)-3-phenylpyridine and 5-chlorobenzofuran-2-yl derivatives share structural similarities with N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide
Cyclopentyloxalamide derivatives: Compounds with similar cyclopentyloxalamide structures but different substituents on the benzofuran ring.
Uniqueness
This compound is unique due to its combination of a benzofuran moiety, a hydroxypropyl group, and a cyclopentyloxalamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(23,15-10-12-6-2-5-9-14(12)24-15)11-19-16(21)17(22)20-13-7-3-4-8-13/h2,5-6,9-10,13,23H,3-4,7-8,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRELHGXDHFCPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CCCC1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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